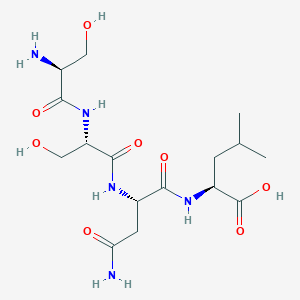![molecular formula C21H28OSi B14250624 Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- CAS No. 188263-82-3](/img/structure/B14250624.png)
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is a chemical compound with the molecular formula C21H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 3-methyl-2-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.
科学研究应用
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
- Trimethoxy(3-methyl-2-butenyl)silane
- Diphenylmethylsilane
- tert-Butyldimethylsilyl chloride
Uniqueness
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is unique due to its combination of a silane group with a diphenyl and tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
188263-82-3 |
|---|---|
分子式 |
C21H28OSi |
分子量 |
324.5 g/mol |
IUPAC 名称 |
tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3 |
InChI 键 |
PTQHYYRGDQETQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)

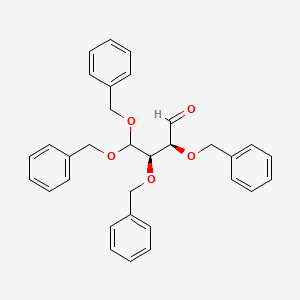
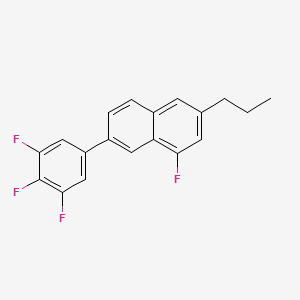
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
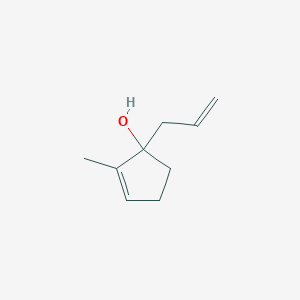
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
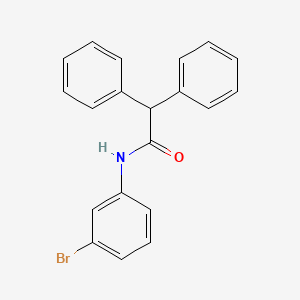
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
